molecular formula C18H13ClO3 B12539633 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate CAS No. 678174-59-9

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate

Cat. No.: B12539633
CAS No.: 678174-59-9
M. Wt: 312.7 g/mol
InChI Key: NLPKRGUBONNZFT-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate is an organic compound belonging to the family of phenylacrylic acid compounds. It is characterized by the presence of a chlorophenyl group and a phenylacrylate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with phenylacrylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate can be compared with other similar compounds, such as:

    4-[3-(3-Chlorophenyl)acryloyl]phenyl 3-phenylacrylate: This compound has a similar structure but with an additional phenylacrylate group.

    4-[3-(3-Chlorophenyl)acryloyl]phenyl pivalate: This compound features a pivalate ester group instead of the prop-2-enoate group.

Properties

CAS No.

678174-59-9

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] prop-2-enoate

InChI

InChI=1S/C18H13ClO3/c1-2-18(21)22-16-9-7-14(8-10-16)17(20)11-6-13-4-3-5-15(19)12-13/h2-12H,1H2

InChI Key

NLPKRGUBONNZFT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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